Superior Efficacy of Thymopentin vs. Placebo in Active Rheumatoid Arthritis
Thymopentin demonstrates statistically significant superiority over placebo in improving multiple clinical parameters of active rheumatoid arthritis. In a randomized, double-blind, placebo-controlled trial, patients receiving intravenous thymopentin (50 mg, three times weekly for 3 weeks) showed significant improvement (p < 0.05 or p < 0.01) for all clinical parameters except left-hand grip strength, while the placebo group showed no significant improvement except for morning stiffness [1]. The intergroup comparison specifically showed significant differences favoring thymopentin over placebo in the Ritchie index, scores of swollen joints, assessment of pain severity, and scores for changes in disease activity [1].
| Evidence Dimension | Clinical efficacy in active rheumatoid arthritis |
|---|---|
| Target Compound Data | Statistically significant improvement (p < 0.05 or p < 0.01) for all clinical parameters except left-hand grip strength |
| Comparator Or Baseline | Placebo: No significant improvement observed for any parameter except morning stiffness |
| Quantified Difference | Significant differences (p < 0.05) favoring thymopentin over placebo for Ritchie index, swollen joint scores, pain severity, and disease activity changes |
| Conditions | Randomized, double-blind, placebo-controlled trial; 41 patients with active rheumatoid arthritis; thymopentin 50 mg i.v. (10 min infusion) three times a week for 3 weeks |
Why This Matters
This provides high-strength clinical evidence that thymopentin is an effective therapeutic agent for active rheumatoid arthritis, offering a clear advantage over no treatment.
- [1] Malaise M, et al. Confirmative study of the effectiveness of thymopentin in active rheumatoid arthritis. Surv Immunol Res. 1985;4 Suppl 1:87-93. PMID: 3898298. View Source
